REACTION_SMILES
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[OH:11][S:12](=[O:13])(=[O:14])[C:15]([F:16])([F:17])[F:18].[c:1]1([Si:7]([CH3:8])([CH3:9])[Cl:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([Si:7]([CH3:8])([CH3:9])[O:14][S:12](=[O:11])(=[O:13])[C:15]([F:16])([F:17])[F:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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C[Si](C)(OS(=O)(=O)C(F)(F)F)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |